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molecular formula C6H7FN2 B069239 6-Fluoro-5-methylpyridin-3-amine CAS No. 186593-48-6

6-Fluoro-5-methylpyridin-3-amine

Cat. No. B069239
M. Wt: 126.13 g/mol
InChI Key: KADQKKYTJHXBSL-UHFFFAOYSA-N
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Patent
US05733912

Procedure details

2-Fluoro-3-methyl-5-nitropyridine (8.2 g, mmol) was combined with 5% Pd/C (100 mg) in EtOH (100 mL) under a H2 atmosphere for 16 hours. The mixture was filtered and concentrated, and the crude product was chromatographed (silica gel; CHCl3 /MeOH 99:1 to 96:4) to afford a solid (5.2 g, 78% ): 1H NMR (DMSO-d6, 300 MHz) δ2.10 (s, 3H), 5.11 (brs, 2H), 6.95 (dd, J=8.14 Hz, 1H), 7.26 (t, J=2.72 Hz, 1H); MS (CI/NH3) m/z: 127 (M+H)+, 144 (M+NH4)+.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1>CCO.[Pd]>[NH2:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([F:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
FC1=NC=C(C=C1C)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was chromatographed (silica gel; CHCl3 /MeOH 99:1 to 96:4)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=NC1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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